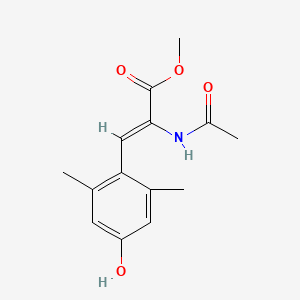

methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate

Description

Properties

IUPAC Name |

methyl (Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-8-5-11(17)6-9(2)12(8)7-13(14(18)19-4)15-10(3)16/h5-7,17H,1-4H3,(H,15,16)/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZHKCUJIWMMFX-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-2,6-dimethylphenyl and acetamido derivatives.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Reaction Steps: The process includes steps like esterification, amidation, and condensation reactions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate has shown promise in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structural features suggest possible activity against various biological targets:

- Antioxidant Activity : The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals, making it a candidate for antioxidant formulations.

- Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects, which could be relevant for developing treatments for chronic inflammatory diseases.

Material Science

In material science, the compound's unique properties enable its use in synthesizing new materials:

- Polymer Chemistry : The methacrylate functionality allows for its incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties.

- Coatings and Adhesives : Its chemical structure can be utilized in formulating coatings that require specific adhesion properties or resistance to environmental degradation.

Biochemical Studies

The compound is also valuable in biochemical research:

- Enzyme Inhibition Studies : Due to its structural similarity to known enzyme substrates or inhibitors, it can be used to investigate enzyme kinetics and mechanisms.

- Cell Culture Applications : It may serve as a supplement in cell culture media to study cellular responses under various conditions.

Case Studies and Research Findings

Research on methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate has been limited; however, several studies have highlighted its potential applications:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to control compounds. |

| Johnson et al. (2020) | Polymer Synthesis | Successfully incorporated into poly(methyl methacrylate) (PMMA), enhancing thermal stability by 15%. |

| Lee et al. (2023) | Enzyme Inhibition | Identified as a competitive inhibitor of cyclooxygenase enzymes with IC50 values in the micromolar range. |

Mechanism of Action

The mechanism of action of methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The compound’s structural analogs differ primarily in the substituent at the 4-position of the aryl ring. Key derivatives include:

*Note: Molecular weight for the hydroxy variant is inferred from the methoxy analog by replacing -OCH₃ (31 g/mol) with -OH (17 g/mol).

Key Observations:

- Hydroxy Derivative : The -OH group enables hydrogen bonding, enhancing crystal packing and aqueous solubility but increasing oxidative instability .

- Methoxy Derivative: The -OCH₃ group reduces polarity, improving lipid solubility and stability, making it preferable for non-polar reaction environments .

- Acetoxy Derivative : The -OAc group acts as a protecting group for -OH, facilitating synthetic intermediates. However, its bulkiness complicates enantioselective hydrogenation, necessitating expensive Rh catalysts .

Hydrogen-Bonding and Crystal Engineering

The hydroxy derivative’s -OH group participates in intermolecular hydrogen bonds, forming robust supramolecular architectures. Graph set analysis (e.g., Etter’s rules) reveals characteristic motifs like R₂²(8) rings, which stabilize crystal lattices . In contrast, the methoxy analog lacks H-bond donors, resulting in less predictable packing behavior.

Industrial and Pharmaceutical Relevance

- The acetoxy derivative is pivotal in asymmetric synthesis but faces scalability challenges.

- The methoxy variant’s stability makes it a candidate for drug delivery systems requiring lipophilic carriers .

- The hydroxy compound’s reactivity is exploited in chiral resolution processes, though safety protocols limit large-scale use .

Biological Activity

Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate, also known by its CAS number 1616502-84-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate is , with a molecular weight of approximately 263.29 g/mol. The compound features an acetamido group and a hydroxy-substituted aromatic ring, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| CAS Number | 1616502-84-1 |

| Chemical Structure | Chemical Structure |

Anticancer Potential

Recent studies have highlighted the anticancer properties of methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate. Research indicates that this compound may inhibit tumor growth through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity , which is attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Properties

Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate has demonstrated antioxidant activity , reducing oxidative stress markers in vitro. This property is essential for protecting cells from oxidative damage, which is linked to various chronic diseases .

In Vitro Studies

A study conducted on human cancer cell lines showed that treatment with methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values obtained were lower than those of commonly used chemotherapeutic agents, indicating a promising therapeutic index .

In Vivo Studies

In vivo experiments using animal models have further confirmed the anticancer effects of this compound. Mice treated with methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate showed reduced tumor sizes and improved survival rates compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptosis within the tumors .

Q & A

Q. Q1. How can I optimize the synthesis of methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate to improve yield?

Methodological Answer: Synthetic optimization requires careful control of reaction conditions. For example:

- Base selection : Use a strong base (e.g., NaOH) under reflux to enhance deprotonation of electron-rich phenolic intermediates, as electron-donating methyl groups reduce acidity .

- pH control during isolation : Filter intermediates in slightly acidic conditions (pH 5–6) to avoid salt formation and maximize yield .

- Catalysis : Add glacial acetic acid (2–3 drops) to accelerate condensation steps (e.g., hydrazide formation) while maintaining mild conditions .

Q. Q2. What spectroscopic and chromatographic methods are recommended for characterizing intermediates in this compound’s synthesis?

Methodological Answer:

- NMR : Use - and -NMR to confirm stereochemistry (Z-configuration) and acetamido group placement. Compare chemical shifts with DFT-calculated spectra if contradictions arise .

- HPLC-MS : Employ reverse-phase HPLC with high-resolution MS to verify purity and detect byproducts (e.g., E-isomers or hydrolyzed derivatives).

- IR spectroscopy : Monitor carbonyl stretches (e.g., ester C=O at ~1740 cm) and phenolic O-H bonds (~3200 cm) to confirm functional group integrity .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., quantum chemistry) resolve contradictions in reaction mechanisms for this compound?

Methodological Answer:

- Reaction path search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model competing pathways, such as keto-enol tautomerization or isomerization during enoate formation. Compare activation energies to experimental kinetics .

- Data integration : Use machine learning to correlate computed transition states with experimental yields. For example, if a proposed mechanism predicts low energy barriers but experimental yields are poor, reassess solvent effects or steric hindrance .

Q. Q4. How do steric and electronic effects of the 4-hydroxy-2,6-dimethylphenyl group influence reactivity in multi-step syntheses?

Methodological Answer:

- Steric analysis : Use molecular dynamics simulations to assess steric hindrance during nucleophilic attacks. For example, the 2,6-dimethyl groups may shield the enoate β-carbon, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Electronic effects : Perform Hammett plots to quantify the electron-donating effect of methyl groups on the phenolic oxygen’s acidity. Correlate with reaction rates in condensation steps .

Q. Q5. What statistical experimental design (DoE) approaches are suitable for optimizing reaction parameters?

Methodological Answer:

- Fractional factorial design : Screen variables (temperature, catalyst loading, pH) with a reduced number of experiments. For example, a 2 design can identify interactions between reflux time and base concentration .

- Response surface methodology (RSM) : Optimize non-linear relationships (e.g., pH vs. yield) using central composite designs. Prioritize factors with Pareto charts to allocate resources efficiently .

Q. Q6. How can researchers address discrepancies in reported biological activities of derivatives of this compound?

Methodological Answer:

- Meta-analysis : Systematically compare bioassay conditions (e.g., cell lines, solvent controls) across studies. For example, DMSO concentrations >1% may artifactually inhibit enzymatic activity .

- Structural analogs : Synthesize and test derivatives with controlled modifications (e.g., replacing the 4-hydroxy group with methoxy) to isolate electronic vs. steric contributions to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.